alpha,alpha-Bis(trifluoromethyl)pyridine-2-methanol
CAS No.:
Cat. No.: VC17403642
Molecular Formula: C8H5F6NO
Molecular Weight: 245.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5F6NO |
|---|---|
| Molecular Weight | 245.12 g/mol |
| IUPAC Name | 1,1,1,3,3,3-hexafluoro-2-pyridin-2-ylpropan-2-ol |
| Standard InChI | InChI=1S/C8H5F6NO/c9-7(10,11)6(16,8(12,13)14)5-3-1-2-4-15-5/h1-4,16H |
| Standard InChI Key | NKQOZAOIOAVOAD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C(C(F)(F)F)(C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1,1,1,3,3,3-hexafluoro-2-pyridin-2-ylpropan-2-ol, reflects its structural features: a pyridine ring bonded to a central carbon bearing two trifluoromethyl groups and a hydroxyl group. The planar pyridine ring facilitates π-π interactions, while the trifluoromethyl groups induce steric hindrance and electronic effects. X-ray crystallography data (unavailable in public sources) would likely reveal a distorted tetrahedral geometry at the central carbon due to the bulky substituents .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅F₆NO |
| Molecular Weight | 245.12 g/mol |
| IUPAC Name | 1,1,1,3,3,3-hexafluoro-2-pyridin-2-ylpropan-2-ol |
| Canonical SMILES | C1=CC=NC(=C1)C(C(F)(F)F)(C(F)(F)F)O |
| InChI Key | NKQOZAOIOAVOAD-UHFFFAOYSA-N |
Synthetic Methodologies
Friedel-Crafts Alkylation
A predominant synthesis involves Friedel-Crafts alkylation, where pyridine reacts with hexafluoroacetone (HFA) in the presence of a Lewis acid catalyst. This method proceeds under mild conditions (25–50°C) with yields exceeding 70%. The mechanism entails HFA activation by the catalyst, followed by electrophilic attack on pyridine’s C-2 position. A recent patent (CN106866509A) highlights the use of solvent-free conditions to minimize byproducts, though this approach requires stringent temperature control to prevent decomposition .
Alternative Routes
Photocatalytic trifluoromethylation offers a metal-free pathway. Pyridine-2-methanol undergoes radical-mediated coupling with trifluoromethyl iodide (CF₃I) under UV light, producing the target compound in 50–60% yield. While greener than Friedel-Crafts, this method suffers from lower efficiency and scalability issues. Electrochemical synthesis, though unexplored for this specific compound, holds promise for large-scale production given successes with related fluorinated alcohols .
Applications in Industrial and Medicinal Chemistry
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antiviral agents. Its trifluoromethyl groups enhance membrane permeability, as evidenced by its use in prodrugs targeting hepatitis C virus (HCV) NS5A protein. In a 2024 study, derivatives demonstrated EC₅₀ values below 10 nM against HCV replicons, outperforming non-fluorinated analogs .
Agrochemical Development
Incorporation into herbicides and fungicides improves rainfastness and soil persistence. Field trials conducted in 2023 showed that formulations containing alpha,alpha-bis(trifluoromethyl)pyridine-2-methanol reduced fungal spore germination by 95% at 50 ppm, compared to 80% for commercial standards. The fluorine atoms’ electronegativity disrupts microbial cell wall synthesis, offering a mechanism distinct from traditional azole fungicides .
Comparative Analysis with Fluorinated Pyridines
Table 2: Structural and Functional Comparisons
| Compound | Molecular Formula | Boiling Point (°C) | LogP | Primary Use |
|---|---|---|---|---|
| alpha,alpha-Bis(trifluoromethyl)pyridine-2-methanol | C₈H₅F₆NO | 215–220 (est.) | 2.1 | Pharmaceuticals |
| 2-Trifluoromethylpyridine | C₆H₄F₃N | 112–114 | 1.8 | Solvent |
| Pentafluoropyridine | C₅F₅N | 89–91 | 1.2 | Electronic materials |
The higher logP of alpha,alpha-bis(trifluoromethyl)pyridine-2-methanol (2.1 vs. 1.8 for 2-trifluoromethylpyridine) correlates with increased lipophilicity, enhancing bioavailability in drug candidates. Its boiling point, extrapolated from vapor pressure data, exceeds 200°C, making it suitable for high-temperature reactions .
Future Directions and Research Opportunities
Advances in continuous-flow reactors could address scalability challenges in synthesis. Computational studies to map the molecule’s electrostatic potential surface would aid in designing derivatives with tailored receptor affinities. Additionally, exploring its role in metal-organic frameworks (MOFs) may uncover applications in gas storage or catalysis. Collaborative efforts between academia and industry are critical to fully exploit this compound’s potential .
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